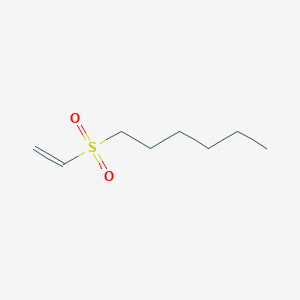

Sulfone, hexyl vinyl

Description

Historical Development and Significance of Vinyl Sulfones

The exploration of vinyl sulfone chemistry has a rich history, with initial developments focusing on their synthesis and fundamental reactivity. Early methods for preparing vinyl sulfones involved processes such as the pyrolysis of beta-hydroxyethyl sulfones or their alkanoic esters. google.com Over the past several decades, the synthetic strategies for creating vinyl sulfone derivatives have been significantly refined, leading to a broader application of this functional group in various scientific domains. nih.gov

One of the most significant historical and ongoing applications of vinyl sulfones is in the field of dye chemistry. The first patents for dyestuffs containing a [2-(sulfooxy)ethyl]sulfonyl group, a precursor to the vinyl sulfone group under alkaline conditions, were filed in 1949. These were subsequently marketed as wool and cotton dyes. This application leverages the reactive nature of the vinyl sulfone group to form covalent bonds with the fibers of textiles.

In more recent decades, the significance of the vinyl sulfone motif has grown substantially in the field of medicinal chemistry and drug discovery. researchgate.netresearchgate.net Their electrophilic nature makes them effective Michael acceptors, allowing them to form covalent bonds with nucleophilic residues in biological macromolecules. researchgate.net This property has been exploited in the design of a variety of therapeutic agents, including anticancer, anti-infective, anti-inflammatory, and neuroprotective agents. nih.govtandfonline.com Vinyl sulfones have been shown to target a diverse range of proteins, including kinases, tubulin, and cysteine proteases, through both non-covalent and covalent interactions. nih.govtandfonline.com

Fundamental Reactivity Principles of Vinyl Sulfones

The fundamental reactivity of vinyl sulfones is dominated by their character as potent Michael acceptors. wikipedia.org The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl group electron-deficient and, therefore, highly susceptible to nucleophilic attack. This reaction, known as the Michael addition or 1,4-conjugate addition, is a cornerstone of vinyl sulfone chemistry.

The general mechanism of the Michael addition to a vinyl sulfone involves the attack of a nucleophile on the β-carbon of the vinyl group. This leads to the formation of a resonance-stabilized carbanion, which is subsequently protonated to yield the final addition product. A wide variety of nucleophiles can participate in this reaction, with soft nucleophiles like thiols being particularly effective.

The reaction with thiols, such as the amino acid cysteine, is of particular importance in a biological context. wikipedia.org The high reactivity and selectivity of vinyl sulfones towards thiols have been a key factor in their development as enzyme inhibitors. rsc.org For instance, studies have shown that vinyl sulfones react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates. rsc.orgresearchgate.net In a competitive reaction between ethyl vinyl sulfone and hexyl acrylate (B77674) with hexanethiol, the vinyl sulfone demonstrated significantly higher reactivity. rsc.orgresearchgate.net

Beyond the Michael addition, vinyl sulfones can also participate in cycloaddition reactions, acting as a 2π partner. scripps.edu This reactivity further expands their utility in organic synthesis, allowing for the construction of various cyclic and heterocyclic systems.

Table 2: Predicted Collision Cross Section (CCS) Data for Hexyl Vinyl Sulfone

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.09438 | 137.9 |

| [M+Na]⁺ | 199.07632 | 145.4 |

| [M-H]⁻ | 175.07982 | 138.3 |

| [M+NH₄]⁺ | 194.12092 | 158.8 |

| [M+K]⁺ | 215.05026 | 143.0 |

| [M+H-H₂O]⁺ | 159.08436 | 133.3 |

| [M+HCOO]⁻ | 221.08530 | 155.1 |

| [M+CH₃COO]⁻ | 235.10095 | 178.7 |

| [M+Na-2H]⁻ | 197.06177 | 141.0 |

| [M]⁺ | 176.08655 | 142.3 |

| [M]⁻ | 176.08765 | 142.3 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. Data sourced from PubChem.

Structure

3D Structure

Properties

CAS No. |

21961-08-0 |

|---|---|

Molecular Formula |

C8H16O2S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

1-ethenylsulfonylhexane |

InChI |

InChI=1S/C8H16O2S/c1-3-5-6-7-8-11(9,10)4-2/h4H,2-3,5-8H2,1H3 |

InChI Key |

UBDLKKKJTYCRRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCS(=O)(=O)C=C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Hexyl Vinyl Sulfone Analogs

Michael Addition Reactions

Vinyl sulfones are known to readily undergo Michael-type 1,4-addition reactions with a variety of nucleophiles. scispace.com This reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond. researchgate.net

Nucleophilic Addition Mechanisms to Vinyl Sulfones

The general mechanism for nucleophilic addition to vinyl sulfones involves the attack of a nucleophile at the β-carbon of the vinyl group. researchgate.net This initial addition results in the formation of a carbanion intermediate, which is stabilized by the adjacent sulfonyl group. Subsequent protonation of this carbanion leads to the final addition product. semanticscholar.org

This reaction can proceed with both "hard" and "soft" nucleophiles. scispace.comtandfonline.com Studies have shown that even oxygen-based nucleophiles, which are considered "hard," can effectively participate in conjugate addition reactions with vinyl sulfones to yield the corresponding addition products. tandfonline.com The reaction is often carried out under basic conditions to facilitate the formation of the nucleophilic species. scispace.com For instance, the addition of thiols is often catalyzed by weak bases to deprotonate the thiol to the more nucleophilic thiolate. scispace.com

The structure of the vinyl sulfone, including substituents at the α and β positions, can influence the reactivity by altering the electron-withdrawing potential of the sulfonyl group and by introducing steric effects. researchgate.net

Kinetics and Selectivity in Thiol-Michael Additions Involving Vinyl Sulfones

The Thiol-Michael addition, a specific type of Michael addition involving a thiol nucleophile, is a highly efficient and widely used reaction in materials chemistry. mdpi.com Vinyl sulfones exhibit high reactivity and selectivity in these reactions, particularly when compared to other Michael acceptors like acrylates. researchgate.netrsc.org

In competitive reactions involving both a vinyl sulfone (ethyl vinyl sulfone, EVS) and an acrylate (B77674) (hexyl acrylate, HA) with a thiol (hexanethiol, HT), the vinyl sulfone reacts significantly faster and more selectively. researchgate.netrsc.org Studies have shown that the reaction rate of EVS with HT is approximately seven times higher than that of HA with HT. researchgate.netrsc.org When a 2:1:1 molar ratio of hexanethiol, ethyl vinyl sulfone, and hexyl acrylate was reacted, the ethyl vinyl sulfone reached 100% conversion with only minimal consumption of the hexyl acrylate (<10%). researchgate.netrsc.org This high selectivity is attributed to the greater electron deficiency of the vinyl sulfone double bond. mdpi.com

The kinetics of the thiol-Michael addition can be influenced by the catalyst used. Both base catalysts (like triethylamine) and nucleophilic catalysts (like dimethylphenylphosphine) have been employed. rsc.org A delay observed in the initial stages of the nucleophile-catalyzed reaction is attributed to the relatively slow initial attack of the nucleophile on the vinyl group. researchgate.netrsc.org The presence of other protic species in the reaction mixture can hinder the reaction rate by competing with the thiol for the catalyst. rsc.org

Kinetic studies on vinyl sulfone-functionalized self-assembled monolayers have demonstrated pseudo-first-order reaction kinetics with various bioactive ligands. For example, the reaction with glutathione (B108866) at pH 7.5 showed an observed rate constant of 0.057 min⁻¹. nih.govresearchgate.net

Covalently Reversible Reactions with Thiol Nucleophiles

While the Michael addition of thiols to vinyl sulfones typically forms a stable thioether sulfone bond, research has explored modifying the vinyl sulfone structure to achieve reversible reactions. semanticscholar.org Quantum-chemical calculations have been used to investigate how substituents on the vinyl sulfone can alter the reaction thermodynamics from irreversible to slightly exothermic, which is a prerequisite for reversibility. semanticscholar.org

The choice of substituents at the α and β positions of the vinyl sulfone is crucial. For instance, certain substitution patterns can promote vinylic substitution (SNV) reactions, which can be slightly exothermic. semanticscholar.org The irreversible nature of the reaction of many vinyl sulfones with thiols, such as the cysteine residues in proteins, is a key feature in their application as enzyme inhibitors. semanticscholar.orgpnas.org However, this can also lead to off-target reactions. semanticscholar.org The ability to tune the reactivity towards reversibility opens up possibilities for developing dynamic covalent systems and reversible inhibitors.

Cycloaddition Reactions

Vinyl sulfones are versatile participants in cycloaddition reactions, acting as dienophiles or dipolarophiles to form various cyclic structures. nih.govnih.govwikipedia.org

Diels-Alder and Hetero-Diels-Alder Reactions

Vinyl sulfones are effective dienophiles in Diels-Alder reactions, which involve the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgwikipedia.org The electron-withdrawing sulfonyl group activates the double bond of the vinyl sulfone, making it more reactive towards dienes. researchgate.net Phenyl vinyl sulfone, for example, is a commonly used dienophile in these reactions. acs.org

An important feature of using vinyl sulfones in Diels-Alder reactions is that the sulfonyl group can be subsequently removed, often by reduction, making vinyl sulfones synthetic equivalents of acetylene (B1199291) or ethylene (B1197577) in the construction of six-membered rings. wikipedia.org

Enantioselective Diels-Alder reactions involving vinyl sulfones have also been developed. For instance, the total synthesis of (+)-cavicularin featured an enantioselective and regioselective pyrone Diels-Alder reaction of a vinyl sulfone to construct the key cyclophane architecture. oregonstate.edunih.gov

The hetero-Diels-Alder reaction, a variation where one or more heteroatoms are part of the diene or dienophile, can also involve vinyl sulfones.

1,3-Dipolar Cycloaddition Reactions of Vinyl Sulfones

Vinyl sulfones are also excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as azides, nitrones, and azomethine ylides to form five-membered heterocyclic rings. beilstein-journals.orgorganic-chemistry.orgscripps.edu These reactions are a powerful tool for synthesizing a variety of heterocyclic compounds. beilstein-journals.org

The regioselectivity of these cycloadditions can be controlled by the substituents on the vinyl sulfone. researchgate.netacs.org For example, in the reaction of substituted vinyl sulfones with sugar azides, the regioselectivity, leading to either 1,4- or 1,5-disubstituted triazoles, is determined by the nature of the substituent at the β-position of the vinyl sulfone. researchgate.netacs.org Electron-withdrawing substituents tend to favor the formation of 1,4-disubstituted products. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding and predicting the regioselectivity of these reactions by analyzing the transition state energies. researchgate.netacs.org The synthetic utility of these reactions has been demonstrated in the preparation of complex molecules, including pyrrolizidines, through the cycloaddition of azomethine ylides with phenyl vinyl sulfone. rsc.org

Regioselectivity in Cycloaddition Pathways

Vinyl sulfones are effective partners in [3+2] cycloaddition reactions with organic azides, leading to the formation of triazoles. researchgate.net The regioselectivity of this reaction, affording either 1,4- or 1,5-disubstituted triazoles, is influenced by the substituents on the β-carbon of the vinyl sulfone. researchgate.net Computational studies, specifically using Density Functional Theory (DFT), have been employed to understand the factors governing this regioselectivity. researchgate.netacs.orgnih.gov

A distortion/interaction model has revealed that the regiochemical outcome is often determined by the distortion energies of the 1,3-dipole and the dipolarophile (the vinyl sulfone). acs.orgacs.org For instance, in the reaction of a sugar azide (B81097) with various substituted vinyl sulfones, the formation of 1,5-disubstituted triazoles is generally favored when the substituent on the vinyl sulfone is an aryl or alkyl group. researchgate.net Conversely, the presence of an electron-withdrawing group, such as a carboxylate, directs the reaction towards the formation of the 1,4-disubstituted triazole. researchgate.net

Experimental and computational studies on the 1,3-dipolar cycloaddition of an azomethine ylide with phenyl vinyl sulfone have shown high meta regioselectivity and endo stereoselectivity. mdpi.com The high polar character of this reaction, classified as a forward electron density flux process, contributes to the observed selectivity. mdpi.com

In Diels-Alder reactions, the steric and electronic properties of the dienophile's substituent play a significant role in determining the regioselectivity. jksus.org For example, the reaction of 9-bromoanthracene (B49045) with phenyl vinyl sulfone yields only the meta isomer, which is attributed to the significant steric bulk of the phenyl sulfone group. jksus.org The enantioselective and regioselective pyrone Diels-Alder reactions of vinyl sulfones have been utilized in the total synthesis of natural products like (+)-cavicularin. nih.gov

| Cycloaddition Type | Reactants | Key Findings on Regioselectivity |

| [3+2] Cycloaddition | Sugar Azide + Substituted Vinyl Sulfones | Substituent on β-carbon of vinyl sulfone controls regioselectivity. Aryl/alkyl groups favor 1,5-disubstituted triazoles; electron-withdrawing groups favor 1,4-disubstituted triazoles. researchgate.net |

| [3+2] Cycloaddition | Azomethine Ylide + Phenyl Vinyl Sulfone | High meta regioselectivity and endo stereoselectivity observed. mdpi.com |

| Diels-Alder | 9-Bromoanthracene + Phenyl Vinyl Sulfone | Exclusive formation of the meta adduct due to steric hindrance from the phenyl sulfone group. jksus.org |

| Diels-Alder | Pyrones + Vinyl Sulfones | Enantioselective and regioselective reaction used to construct complex molecular architectures. nih.gov |

Radical Reaction Chemistry of Vinyl Sulfones

Vinyl sulfones are versatile participants in radical reactions. The sulfonyl group can stabilize an adjacent radical, and the double bond is susceptible to radical addition.

A common method for generating sulfonyl radicals is from sulfonyl hydrazides or sulfonyl chlorides. rsc.orgresearchgate.net For instance, under photoredox catalysis, sulfonyl chlorides can be reduced to sulfonyl radicals, which then add to alkynes to form vinyl radicals. rsc.orgrsc.org These intermediates can undergo further cyclization and migration reactions to produce complex spirocyclic vinyl sulfones. rsc.orgrsc.org The involvement of radical species in these transformations is confirmed by experiments where the addition of radical scavengers like TEMPO inhibits the reaction. rsc.orgrsc.org

The radical addition of thiols to vinyl sulfones, a type of thiol-Michael addition, is a well-studied reaction. researchgate.netrsc.org Kinetic studies have shown that vinyl sulfones react significantly faster and more selectively with thiols compared to acrylates. researchgate.netrsc.org For example, in a competitive reaction between ethyl vinyl sulfone (EVS) and hexyl acrylate (HA) with hexanethiol, EVS reacts completely before significant consumption of HA is observed. researchgate.netrsc.org The reaction rate of EVS with the thiol was found to be approximately seven times higher than that of HA. researchgate.net

Photoredox catalysis has also been employed for the C-H vinylation of α-amino acids and N-aryl amines with vinyl sulfones. princeton.edu This method involves the generation of α-amino radicals, which then add to the vinyl sulfone. princeton.edu The reaction proceeds with high yields and excellent control over the olefin geometry. princeton.edu

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, and vinyl sulfones have been successfully employed as substrates in these reactions. wikipedia.orgsmolecule.com Cross-metathesis (CM) reactions involving vinyl sulfones are particularly useful for synthesizing functionalized alkenes. arkat-usa.orgacs.orgresearchgate.net

While early reports suggested that vinyl sulfones were not ideal substrates for CM reactions catalyzed by certain ruthenium complexes, subsequent studies demonstrated that phenyl vinyl sulfone can react efficiently with various terminal olefins using second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts. arkat-usa.orguwindsor.ca These reactions are generally straightforward, though more challenging than those involving allyl sulfones. arkat-usa.org The success of CM with vinyl sulfones has enabled their application in the synthesis of biologically active compounds, such as peptidomimetic cysteine protease inhibitors. nih.gov

The reactivity of sulfur-containing olefins in metathesis is dependent on the oxidation state of the sulfur atom. arkat-usa.org Vinyl sulfides are generally unreactive due to the formation of stable Fischer-type carbenes, while vinyl sulfoxides are also poor partners in CM. arkat-usa.org In contrast, vinyl sulfones, being electron-poor olefins, are classified as Type III alkenes in CM reactions and participate effectively. arkat-usa.orgharvard.educaltech.edu

The utility of olefin metathesis with vinyl sulfones is highlighted in the synthesis of α,β-unsaturated sulfonamides. acs.org The CM reaction of vinyl sulfonamides with various olefins proceeds smoothly in the presence of Hoveyda-Grubbs type catalysts, providing access to a range of substituted products. acs.org

| Metathesis Type | Reactants | Catalyst | Outcome |

| Cross-Metathesis | Phenyl Vinyl Sulfone + Terminal Olefins | Second-generation Grubbs or Hoveyda-Grubbs | Good yields of cross-coupled products. arkat-usa.orguwindsor.ca |

| Cross-Metathesis | Vinyl Sulfonamides + Olefins | Hoveyda-Grubbs catalyst and its nitro analog | Smooth reaction providing a wide range of substituted α,β-unsaturated sulfonamides. acs.org |

| Cross-Metathesis | Vinyl Sulfone containing peptidomimetics | Not specified | Synthesis of irreversible falcipain-2 inhibitors. nih.gov |

Other Electrophilic and Redox Reactions

The electrophilic nature of the double bond in vinyl sulfones makes them excellent Michael acceptors. wikipedia.org They readily undergo conjugate addition with a variety of nucleophiles, including thiols, amines, and carbanions. researchgate.netnih.gov The reaction with cysteine residues in proteins is a key aspect of their biological activity as enzyme inhibitors. nih.gov

Vinyl sulfones can also participate in redox reactions. For example, a ruthenium(II)-catalyzed redox-neutral C–H olefination of N-methoxybenzamides with vinyl sulfones has been developed. acs.org This reaction proceeds at room temperature without the need for external oxidants. acs.org A plausible mechanism involves the formation of a ruthenacycle, migratory insertion of the vinyl sulfone, β-hydride elimination, and subsequent protodemetalation. acs.org In a tandem sequence, the olefinated product can undergo an intramolecular Michael addition followed by elimination of the sulfinate anion to form 3-methyleneisoindolin-1-ones. acs.org

Furthermore, electrochemical methods have been utilized for the sulfonylation of styrenes with sodium arylsulfinates to produce vinyl sulfones. organic-chemistry.org This process often involves a radical mechanism. researchgate.net The sulfonyl group in vinyl sulfones can also be transformed. For instance, treatment with lithium reagents can convert the sulfonyl group into an alkyl group. chinesechemsoc.org

Polymerization Science Involving Vinyl Sulfones

Copolymerization with Olefinic and Polar Monomers

Hexyl vinyl sulfone can be copolymerized with a variety of other monomers, including both non-polar olefins and other polar monomers. This process allows for the synthesis of copolymers with a wide range of properties, combining the characteristics of both monomer types.

The coordination-insertion copolymerization of ethylene (B1197577) with polar vinyl monomers like vinyl sulfones is a significant area of research. mdpi.com It offers a method to enhance the properties of nonpolar polyolefins, such as polyethylene (B3416737), by introducing polar functional groups. mdpi.com These functional groups can improve adhesion, printability, and compatibility with other materials. mdpi.com

Late transition metal catalysts, particularly those based on palladium and nickel, have shown promise in mediating the copolymerization of ethylene with polar monomers. mdpi.commdpi.comacs.org For instance, bulky phosphino-phenolate nickel catalysts have been used for the copolymerization of ethylene and vinyl sulfone, producing high-molecular-weight copolymers under mild conditions. acs.org These catalysts can exhibit high activity and allow for the incorporation of the polar monomer into the polymer backbone. acs.org

The reactivity of vinyl sulfones in copolymerization can be compared to other polar monomers like acrylates. Studies have shown that vinyl sulfones can be more reactive than acrylates in certain polymerization systems. researchgate.net This difference in reactivity can be exploited to control the sequence distribution of monomers in the resulting copolymer.

Below is a table summarizing the copolymerization of ethylene with various polar monomers using a phosphine-phenolate nickel catalyst, highlighting the performance with vinyl sulfone.

| Polar Monomer | Catalyst Activity (g PE molNi⁻¹ h⁻¹) | Molecular Weight (Mw) ( g/mol ) | Monomer Incorporation (mol %) |

| Vinyl Sulfone | ~23,000 | 78,500 | 6.1 |

| Acrylate (B77674) | High | High | High |

| Acrylamide | Moderate | Moderate | Moderate |

This table is illustrative and based on findings from various studies on the copolymerization of ethylene with polar monomers using similar catalyst systems. mdpi.comacs.org

Crosslinking Polymerization Systems Based on Vinyl Sulfones

Vinyl sulfones, particularly divinyl sulfone and multifunctional vinyl sulfones, are effective crosslinking agents. nih.govnih.gov Crosslinking is the process of forming a three-dimensional polymer network, which can transform a liquid resin into a solid, insoluble, and infusible material. The resulting crosslinked polymers often exhibit enhanced mechanical properties, thermal stability, and chemical resistance.

One of the most common crosslinking reactions involving vinyl sulfones is the thiol-Michael addition reaction. nih.govmit.edumdpi.com This is a type of click chemistry reaction where a thiol group reacts with the activated double bond of the vinyl sulfone. nih.gov This reaction is highly efficient, proceeds under mild conditions, and does not produce byproducts. mit.edu

The thiol-Michael addition involving vinyl sulfones leads to the formation of a stable thioether sulfone linkage. researchgate.netmit.edu This is in contrast to the reaction with acrylates, which forms a less stable thioether ester bond that can be susceptible to hydrolysis. researchgate.netmit.edu The stability of the thioether sulfone bond makes vinyl sulfone-based crosslinked materials suitable for applications requiring long-term stability. nih.gov

Multifunctional vinyl sulfones can be reacted with multifunctional thiols to create highly crosslinked networks. nih.gov The properties of these networks, such as their glass transition temperature (Tg) and mechanical strength, can be tuned by varying the structure and functionality of the vinyl sulfone and thiol monomers. nih.gov For example, using ester-free thiol monomers can lead to materials with higher Tg and improved hydrolytic stability. nih.gov

Design and Synthesis of Functional Polymeric Materials via Vinyl Sulfones

The unique reactivity of the vinyl sulfone group allows for the design and synthesis of a wide range of functional polymeric materials. ontosight.ai The vinyl group serves as a versatile handle for post-polymerization modification, enabling the introduction of various functional moieties.

One approach is to synthesize polymers with pendant vinyl sulfone groups, which can then be modified through reactions like the thiol-Michael addition. rsc.org This allows for the attachment of biomolecules, such as peptides or carbohydrates, to create biocompatible materials for applications in tissue engineering and drug delivery. nih.govrsc.org For instance, silk fibroin has been modified with vinyl sulfone groups to create hydrogels that can be crosslinked via thiol-ene chemistry for cell culture applications. nih.gov

Hydrogels are a prominent class of functional materials synthesized using vinyl sulfones. mit.edursc.orggenscript.com By crosslinking hydrophilic polymers functionalized with vinyl sulfone groups, hydrogels with tunable swelling behavior, mechanical properties, and degradation profiles can be obtained. mit.edursc.org The rate of hydrogel formation can be controlled by factors such as pH, the degree of vinyl sulfone functionalization, and the concentration of the polymer precursors. rsc.org

Furthermore, the copolymerization of vinyl sulfones with other monomers provides a direct route to functional materials. By incorporating vinyl sulfone units into a polymer chain, the properties of the material can be tailored. For example, the incorporation of vinyl sulfones into polyethylene can improve its surface properties, making it more amenable to printing and coating. acs.org

The table below provides examples of functional materials synthesized using vinyl sulfones and their potential applications.

| Functional Material | Synthesis Method | Key Features | Potential Applications |

| Functionalized Hydrogels | Thiol-ene crosslinking of vinyl sulfone-functionalized polymers | Biocompatible, tunable properties, rapid gelation | Tissue engineering, drug delivery, cell culture nih.govmit.edursc.org |

| Modified Polyolefins | Coordination copolymerization of olefins and vinyl sulfones | Improved surface properties, adhesion, and printability | Advanced packaging, coatings, composites acs.org |

| Degradable Polymers | Ring-opening polymerization of vinyl sulfone-containing monomers | Controlled degradation, introduction of functional groups | Sustainable plastics, biomedical implants rsc.org |

| Crosslinked Networks | Thiol-Michael addition with multifunctional vinyl sulfones | High stability, tunable mechanical properties | Adhesives, coatings, thermosets nih.gov |

Applications of Vinyl Sulfones in Advanced Materials and Chemical Methodologies

Building Blocks in Complex Organic Synthesis

Vinyl sulfones are recognized as valuable intermediates in the synthesis of complex organic molecules. nih.gov Their utility stems from their participation in a variety of chemical reactions, including 1,4-addition (Michael addition) and cycloaddition reactions. rsc.org

Role in Heterocycle Synthesis

The electrophilic nature of the vinyl group in vinyl sulfones makes them key components in the synthesis of various heterocyclic compounds. They can act as 2π partners in cycloaddition reactions, leading to the formation of cyclic structures that are foundational to many biologically active molecules. rsc.org Although specific examples detailing the use of hexyl vinyl sulfone in heterocycle synthesis are not prominent in available literature, the general reactivity profile of vinyl sulfones suggests its potential in creating complex spirocyclic vinyl sulfones, which hold promise for novel biological activities. rsc.orgnih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late stage of synthesis to create analogues for structure-activity relationship studies. wikipedia.orgnih.gov The vinyl sulfone moiety can be introduced into complex molecules to serve as a reactive handle for further modifications. nih.gov This approach simplifies the synthesis of specific targets and enables the modification of natural products and advanced materials. nih.gov While general methods for the late-stage introduction of the vinyl sulfone group exist, specific protocols involving hexyl vinyl sulfone are not widely documented.

Functional Material Design and Engineering

The reactivity of the vinyl sulfone group is harnessed in the creation of specialized materials with designed properties.

Development of Polymeric Systems with Tailored Properties

Vinyl sulfones are effective cross-linking agents in polymer chemistry. nbinno.com They are used in the synthesis of various polymers by reacting with compounds such as diols and thiols. nbinno.comrsc.org The thiol-Michael addition reaction between thiols and vinyl sulfones is particularly efficient and selective, allowing for the formation of uniform polymer networks. rsc.orgresearchgate.net This reaction is used to create hydrogels and other polymeric materials. The hexyl group in hexyl vinyl sulfone would likely influence the properties of the resulting polymer, for instance, by increasing its hydrophobicity or altering its mechanical characteristics compared to polymers made with shorter-chain vinyl sulfones like ethyl vinyl sulfone. rsc.org

| Monomer System Component | Function | Potential Influence of Hexyl Group |

| Multifunctional Thiols | Cross-linker | N/A |

| Vinyl Sulfone (e.g., Hexyl Vinyl Sulfone) | Michael Acceptor | Increased hydrophobicity, altered glass transition temperature, modified mechanical properties. |

| Catalyst (Base or Nucleophile) | Initiates Thiol-Michael Addition | N/A |

This interactive table outlines the components in a typical thiol-Michael addition polymerization involving a vinyl sulfone.

Application in Fiber Modification and Dyeing Chemistry

Vinyl sulfone dyes, commercially known as Remazol dyes, are a significant class of reactive dyes used for coloring cellulose (B213188) fibers like cotton, as well as silk and wool. wikipedia.orgresearchgate.netscribd.com The vinyl sulfone group acts as a reactive "hook" that forms a stable, covalent ether bond with the hydroxyl groups of cellulose fibers under alkaline conditions. researchgate.netasianpubs.org This covalent linkage results in dyeings with excellent wash fastness. researchgate.net While many commercial vinyl sulfone dyes are based on aromatic structures like aminophenyl β-sulfatoethyl sulfone, the fundamental reactive principle would apply to a dye molecule incorporating a hexyl vinyl sulfone moiety. asianpubs.org

Chemical Tools in Advanced Analytical and Proteomic Techniques

The specific and predictable reactivity of vinyl sulfones with certain amino acid residues has made them valuable tools in the fields of proteomics and chemical biology. researchgate.netscispace.com They are known to readily form covalent adducts with nucleophiles like the thiol group of cysteine residues under physiological conditions. scispace.comwikipedia.org

This reactivity is exploited in:

Activity-Based Protein Profiling (ABPP): Vinyl sulfone-containing probes are designed to covalently label the active sites of specific enzymes, particularly cysteine proteases, allowing for their identification and functional study within complex biological samples. researchgate.net

Protein Modification and Bioconjugation: The vinyl sulfone group serves as a chemical handle to attach reporter tags, such as fluorescent dyes or biotin (B1667282), to proteins for detection, purification, and analysis. scispace.comresearchgate.net

While numerous studies utilize peptide-based or other complex vinyl sulfones for these applications, the use of a simple alkyl vinyl sulfone like hexyl vinyl sulfone as a standalone tool is less common, though it could potentially be used as a general cysteine-modifying reagent.

Derivatization Reagents for Chemical Analysis

The vinyl sulfone group is a highly effective functional moiety for the derivatization of analytes in chemical analysis. Its ability to react with nucleophiles such as thiols and amines under mild conditions makes it an ideal tool for attaching reporter tags to molecules of interest, thereby facilitating their detection and quantification. This process, known as derivatization, is often essential for enhancing the sensitivity and selectivity of analytical methods.

The reactivity of vinyl sulfones is based on a Michael-type addition reaction, which proceeds efficiently in aqueous media at or near physiological pH. This is particularly advantageous for the analysis of biological molecules that are sensitive to harsh reaction conditions. A variety of tags, including fluorophores, biotin, and electroactive compounds like ferrocene (B1249389), have been conjugated to vinyl sulfones, creating a versatile toolkit for chemical analysis.

For instance, the attachment of a fluorescent tag via a vinyl sulfone linker allows for the sensitive detection of proteins and peptides by fluorescence-based techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and capillary electrophoresis. Similarly, biotin-vinyl sulfone reagents enable the derivatization of proteins for subsequent analysis using avidin-biotin technology, which is known for its high affinity and specificity. The derivatization of ferrocene to a vinyl sulfone creates an electrochemically active tag, allowing for the detection of biomolecules using electrochemical methods.

The choice of the alkyl or aryl substituent on the sulfone group, such as the hexyl group in hexyl vinyl sulfone, can influence the solubility and reactivity of the derivatizing reagent, allowing for the fine-tuning of its properties for specific applications.

| Tag Type | Vinyl Sulfone Reagent Example | Target Analyte (Functional Group) | Analytical Technique |

| Fluorescent | Dansyl vinyl sulfone | Proteins (amines, thiols) | Fluorescence Spectroscopy, HPLC |

| Fluorescent | Rhodamine B vinyl sulfone | Proteins (amines, thiols) | Fluorescence Imaging, Electrophoresis |

| Affinity | Biotin vinyl sulfone | Proteins (amines, thiols) | Avidin-Biotin Assays, Affinity Chromatography |

| Electroactive | Ferrocene vinyl sulfone | Peptides, Proteins (amines, thiols) | Electrochemical Sensing, Biosensors |

Chemical Tagging for Protein Identification and Characterization

In the field of proteomics, vinyl sulfones have emerged as powerful tools for the chemical tagging of proteins, facilitating their identification and functional characterization. A particularly impactful application is in the area of activity-based protein profiling (ABPP), a chemical proteomic strategy that utilizes reactive chemical probes to study the active state of enzymes in complex biological systems.

Activity-based probes (ABPs) based on the vinyl sulfone scaffold typically consist of three key components: a reactive group (the vinyl sulfone), a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. The vinyl sulfone group acts as a "warhead" that forms a covalent bond with a nucleophilic amino acid residue in the active site of the target enzyme. This covalent modification is often irreversible and activity-dependent, meaning the probe only labels active enzymes.

Cysteine proteases, protein tyrosine phosphatases (PTPs), and proteasome subunits are among the enzyme classes that have been successfully targeted with vinyl sulfone-based ABPs. researchgate.netrsc.orgnih.gov For example, phenyl vinyl sulfone (PVS) and its derivatives have been characterized as mechanism-based probes for PTPs, where the vinyl sulfone moiety reacts with the catalytic cysteine residue in the PTP active site. researchgate.net

The reporter tag on the ABP can be a fluorophore (e.g., TAMRA) for in-gel fluorescence scanning or a biotin tag for affinity purification of the labeled proteins. ucm.es Following enrichment, the tagged proteins can be identified by mass spectrometry-based techniques, such as MALDI-TOF or LC-MS/MS, which can also pinpoint the specific site of covalent modification. researchgate.net This approach has been instrumental in the discovery of new enzyme targets for drug development and in understanding the role of enzymes in various diseases, including malaria. ucm.es

| Vinyl Sulfone Probe Type | Target Enzyme Class | Reporter/Affinity Tag | Analytical Outcome |

| Phenyl vinyl sulfone (PVS) | Protein Tyrosine Phosphatases (PTPs) | None (for inactivation studies) | Enzyme inactivation kinetics |

| Dipeptide vinyl sulfone | Cysteine Proteases | Biotin, Azide (B81097) | Protein identification via MS |

| Tri/Tetrapeptide vinyl sulfone | Proteasome Subunits | Azide | Profiling proteasomal activity |

| Trifunctional vinyl sulfone probe | Cysteine Proteases | TAMRA (fluorophore), Desthiobiotin (affinity) | In-gel fluorescence, Protein enrichment and ID |

Design of Spectroscopic Probes for Chemical Sensing

The vinyl sulfone functional group has been ingeniously incorporated into the design of spectroscopic probes for the detection and imaging of various analytes and physiological parameters. These probes are designed to exhibit a change in their spectroscopic properties, such as fluorescence or color, upon interaction with their target.

One notable application is the development of fluorescent viscosity sensors based on vinyl sulfone-NH2 push-pull fluorophores. researchgate.netnih.gov These molecules are designed to have restricted intramolecular rotation in viscous environments. In low-viscosity media, the molecule can freely rotate, leading to non-radiative decay and quenched fluorescence. However, in a highly viscous environment, such as within cancer cells, this rotation is hindered, resulting in a significant enhancement of fluorescence emission. researchgate.netnih.gov This property allows for the imaging of viscosity changes in biological systems.

Another innovative design involves the use of the vinyl sulfone moiety as a fluorescence quencher in "turn-on" probes. nih.govrsc.org In these probes, the vinyl sulfone group is positioned to quench the fluorescence of a nearby fluorophore. Upon covalent reaction with a target molecule, such as a specific enzyme, the electronic properties of the system are altered, leading to a disruption of the quenching mechanism and a subsequent increase in fluorescence. nih.govrsc.org This strategy has been successfully employed to create a fluorogenic probe for the selective labeling and imaging of the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) in living cells. nih.govrsc.org

Furthermore, the conjugation of vinyl sulfones to electrochemically active molecules like ferrocene allows for the creation of redox-based sensors. researchgate.netnih.gov The ferrocene moiety can be detected electrochemically, and changes in its redox properties upon binding of the probe to its target can be used for sensing applications.

| Probe Design Strategy | Sensing Mechanism | Detected Analyte/Parameter | Spectroscopic Output |

| Push-pull fluorophore | Viscosity-induced restriction of intramolecular rotation | Microenvironmental viscosity | Fluorescence enhancement |

| "Turn-on" fluorogenic probe | Covalent modification disrupts fluorescence quenching | Enzyme activity (e.g., PHGDH) | Fluorescence "turn-on" |

| Ferrocene conjugate | Redox property modulation upon binding | Biomolecule binding | Electrochemical signal change |

| Dye conjugate (e.g., Flamma® 749) | Covalent labeling of target | Proteins, oligonucleotides | Fluorescence detection |

Integration in Microfluidic Analytical Devices

The vinyl sulfone functional group plays a crucial role in the fabrication and functionalization of microfluidic analytical devices, including microarrays. The ability of vinyl sulfones to covalently immobilize biomolecules onto solid surfaces is a key enabling technology for these platforms.

Surface modification is a critical step in the development of microfluidic devices to control fluid flow, prevent non-specific adsorption, and create specific recognition sites for analytes. Vinyl sulfone chemistry provides a robust method for functionalizing surfaces such as glass, silicon, and self-assembled monolayers (SAMs) on gold. researchgate.net A common approach involves treating the surface with a silane (B1218182) coupling agent to introduce amino groups, which can then be reacted with a bis(vinylsulfonyl) compound, such as divinyl sulfone (DVS), to create a vinyl sulfone-activated surface.

This activated surface can then be used to covalently immobilize a wide range of biomolecules, including proteins, peptides, oligonucleotides, and carbohydrates, through their amine or thiol groups. rsc.orgnih.gov This immobilization is stable and occurs under mild conditions, which helps to preserve the biological activity of the immobilized molecules.

In the context of microarrays, this technology allows for the creation of high-density arrays of probes (e.g., oligonucleotides or antibodies) that can be used for the parallel analysis of complex biological samples. For example, a vinylsulfonyl-functionalized silicate (B1173343) glass microarray can be used for gene analysis by simultaneously performing polymerase chain reaction (PCR) and hybridization. researchgate.net The covalent attachment of the probes to the surface ensures the stability of the microarray during the various washing and incubation steps of the assay.

The versatility of vinyl sulfone chemistry in surface modification makes it a valuable tool for the development of advanced microfluidic devices for a wide range of applications, from diagnostics and drug discovery to fundamental biological research.

Theoretical and Computational Chemistry of Vinyl Sulfones

Quantum-Chemical Investigations of Reactivity and Structure

Quantum-chemical calculations are a cornerstone for understanding the intrinsic properties of vinyl sulfones. These methods are used to investigate how substitutions on the vinyl sulfone scaffold affect their reactivity, particularly in reactions with nucleophiles like thiols. rsc.org

Studies on various vinyl sulfones reveal that their reactivity can be systematically modified. For instance, quantum-chemical computations have been employed to predict and later confirm how the substitution pattern can shift the reaction with thiols from irreversible to reversible. rsc.org The reactivity of vinyl sulfones is significantly higher than that of corresponding acrylates in thiol-Michael addition reactions. In competitive reactions between ethyl vinyl sulfone (EVS) and hexyl acrylate (B77674) (HA) with hexanethiol, the vinyl sulfone exhibits much faster reaction rates, a finding supported by both experimental data and an understanding of the electronic structures derived from computational models. researchgate.netrsc.org The reaction rate for EVS with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. researchgate.netrsc.org

Structural analysis using quantum chemical techniques, such as MP2 and DFT levels of theory, has been performed on related compounds like di-vinyl sulfone to determine their stable conformations. researchgate.net Such studies indicate that the molecule typically exists in a C2 configuration, with higher energy forms also possible. researchgate.net This foundational knowledge of structure is critical for understanding the reactivity of asymmetrically substituted vinyl sulfones like the hexyl derivative.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful tool for mapping the detailed reaction pathways and calculating the energetics of reactions involving vinyl sulfones. It has been extensively applied to understand mechanisms such as cycloadditions, copolymerizations, and Michael additions.

Table 1: Calculated Gibbs Free Energies for the Thiol-Michael Addition of HVS with BMP rsc.org All energy values are in kcal/mol.

| Reactant System | ΔG propagation | ΔG chain transfer |

|---|---|---|

| HVS + BMP | 9.4 | -17.5 |

DFT studies have also elucidated the copolymerization of methyl vinyl sulfone with ethylene (B1197577), revealing that the 2,1-selective insertion of the vinyl sulfone is energetically favorable. mdpi.com Furthermore, in [3+2] cycloaddition reactions, DFT calculations at the ωB97X-D/6-311G(d,p) level showed that the reaction of an azomethine ylide with phenyl vinyl sulphone has a low activation Gibbs free energy of 13.1 kcal·mol−1 and is highly exergonic. mdpi.com These studies collectively demonstrate DFT's capacity to predict reaction feasibility, mechanism, and energetics for the vinyl sulfone class of compounds.

Molecular Electron Density Theory (MEDT) Applications in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern reaction outcomes. nih.gov This theory has been applied to reactions involving vinyl sulfones to provide a detailed picture of the reaction mechanism.

A study of the [3+2] cycloaddition reaction between an azomethine ylide and phenyl vinyl sulphone using MEDT provides a clear example. mdpi.com Analysis of the conceptual DFT reactivity indices identified the vinyl sulfone as a strong electrophile, while the azomethine ylide acts as a supernucleophile. mdpi.com This large difference in electronic character points to a highly polar reaction with a low activation energy. mdpi.com

The MEDT analysis further characterized the Global Electron Density Transfer (GEDT) at the transition state. A GEDT value of 0.31 e was calculated, classifying the reaction as having a forward electron density flux (FEDF), where electron density flows from the nucleophile (ylide) to the electrophile (vinyl sulfone). mdpi.com A Bonding Evolution Theory (BET) study, which is a part of the MEDT toolkit, revealed that the reaction proceeds through a non-concerted, two-stage, one-step mechanism. mdpi.com These detailed MEDT analyses provide a more nuanced understanding of the electronic events during the reaction than older models. nih.govmdpi.com

Computational Analysis of Regioselectivity and Stereoselectivity

Computational methods are invaluable for predicting and rationalizing the regioselectivity and stereoselectivity of reactions involving vinyl sulfones. DFT calculations, in particular, are frequently used to analyze the transition states of competing reaction pathways to determine the favored product.

One prominent example is the study of 1,3-dipolar cycloadditions between substituted vinyl sulfones and sugar azides. nih.govresearchgate.net DFT (M06-L) calculations were performed to investigate the transition states leading to different regioisomers. The origin of the observed reversal of regioselectivity was explained using a distortion/interaction model. nih.gov It was established that the substituents on the β-position of the vinyl unit control whether the reaction yields 1,4-disubstituted or 1,5-disubstituted triazoles. researchgate.net For instance, the cycloaddition with (E)-1-perfluoroalkyl-2-tosylsulfonyl-ethenes showed that the transition state leading to the 1,4-disubstituted product was favored by 12.6 kJ/mol over the 1,5-isomer. researchgate.net

Table 2: Calculated Energy Difference Between Transition States for Regioisomers researchgate.net

| Reaction System | Favored Isomer | Energy Difference (kJ/mol) |

|---|---|---|

| Sugar Azide (B81097) + (E)-1-perfluoroalkyl-2-tosylsulfonyl-ethene | 1,4-disubstituted | 12.6 |

Computational analysis using DFT has also been used to rationalize the regioselectivity of iodide attack in the Cu(I)-catalyzed difunctionalization of allenes with sulfonyl iodides, which produces vinyl sulfones. nih.gov The analysis showed a higher Natural Population Analysis (NPA) charge on the C3 carbon than on C1, indicating greater electrophilicity at C3 and thus explaining the selective formation of the observed product. nih.gov

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are computational techniques used to predict the preferred binding mode of a ligand to a biological target. sciensage.info These methods are crucial in drug discovery and for understanding the interactions of small molecules like vinyl sulfone derivatives with proteins.

While specific docking studies for hexyl vinyl sulfone are not widely reported, research on other vinyl sulfone derivatives highlights the utility of this approach. A series of vinyl sulfone derivatives were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov In this study, 78 vinyl sulfone compounds were screened in silico via molecular docking to predict their binding affinity and interactions within the ATP-binding site of EGFR. nih.gov The docking results successfully identified eight promising compounds, one of which (VF16) was later confirmed experimentally to have potent inhibitory activity. nih.gov

The general workflow for such studies involves optimizing the ligand geometry using quantum methods (e.g., Gaussian 09 with HF/6–31d basis set) and then docking it into the receptor's binding pocket using programs like CDOCKER or AutoDock. sciensage.infonih.gov The stability of the predicted binding pose is often further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time to confirm the stability of the ligand-protein complex. nih.gov These computational tools are instrumental in rationalizing structure-activity relationships and guiding the design of new, more potent inhibitors based on the vinyl sulfone scaffold. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Sulfone, hexyl vinyl | HVS |

| Ethyl vinyl sulfone | EVS |

| Hexyl acrylate | HA |

| Di-vinyl sulfone | |

| Butyl 3-mercaptopropionate | BMP |

| Methyl vinyl sulfone | |

| Phenyl vinyl sulphone | |

| (E)-1-perfluoroalkyl-2-tosylsulfonyl-ethene | |

| Azomethine ylide | |

| Sugar azide |

Future Research Directions and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Methodologies for Vinyl Sulfones

The synthesis of vinyl sulfones has traditionally involved methods that can be resource-intensive or utilize harsh reagents. A significant future direction lies in the development of green and sustainable synthetic routes. Recent advancements have demonstrated efficient, catalyst-free methods for producing various vinyl sulfones from commercially available sulfinic acid sodium salts and dibromides, offering a more economical and environmentally friendly alternative to traditional approaches that often require expensive metal catalysts. organic-chemistry.org

Future research will likely focus on adapting and optimizing these greener methods for the specific synthesis of hexyl vinyl sulfone. Key areas of innovation include:

Electrochemical Synthesis: The use of electrochemistry presents a powerful tool for forging C-S bonds. Recent studies have shown that vinyl sulfones can be synthesized directly from olefins and sodium sulfinates using an undivided cell with simple graphite (B72142) electrodes, avoiding the need for chemical oxidants.

Photocatalysis: Visible-light-mediated reactions are at the forefront of green chemistry. Developing photocatalytic methods for the sulfonylation of alkenes could provide highly efficient and selective pathways to hexyl vinyl sulfone under mild conditions. rsc.org

Catalyst-Free Methodologies: Expanding on current catalyst-free methods, research could explore a wider range of readily available, non-toxic starting materials and solvent systems, such as water or bio-derived solvents, to further improve the sustainability profile of vinyl sulfone synthesis. organic-chemistry.org

| Methodology | Key Advantages | Challenges for Future Research | Potential for Hexyl Vinyl Sulfone |

|---|---|---|---|

| Traditional (e.g., Oxidation/Elimination) | Established Procedures | Use of harsh reagents, potential for toxic intermediates | Baseline for comparison with greener methods |

| Metal-Catalyzed Cross-Coupling | High Efficiency and Selectivity | Cost and toxicity of metal catalysts, catalyst removal | Optimization with earth-abundant metal catalysts |

| Catalyst-Free Synthesis | Economical, Environmentally Friendly | May require specific substrates or higher temperatures | Broadening substrate scope and lowering reaction temperatures |

| Electrochemical Synthesis | Avoids chemical oxidants, high atom economy | Substrate scope, optimization of reaction conditions | Development of a scalable, continuous flow process |

| Photocatalysis | Mild reaction conditions, high selectivity | Catalyst cost, scalability | Designing efficient photocatalytic systems for aliphatic vinyl sulfones |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Vinyl sulfones are well-established as excellent Michael acceptors, readily reacting with a wide range of nucleophiles. scispace.com This reactivity is fundamental to their use in bioconjugation and polymer chemistry. acs.orgnih.gov However, the full reactive potential of the vinyl sulfone moiety, particularly in hexyl vinyl sulfone, remains an area ripe for exploration. Future research is expected to move beyond conventional Michael additions to uncover novel chemical transformations.

Promising avenues for investigation include:

Asymmetric Catalysis: The development of organocatalytic or transition-metal-catalyzed asymmetric reactions using hexyl vinyl sulfone as a substrate could lead to the synthesis of complex, chiral molecules that are valuable in medicinal chemistry. scispace.com

Radical Reactions: Investigating the participation of hexyl vinyl sulfone in radical-mediated cascades and cycloadditions could unlock pathways to unique molecular scaffolds, such as spirocyclic systems, which are otherwise difficult to access. rsc.org

Cyanide-Mediated Transformations: Recent work has shown that cyanide can mediate the in-situ generation of nucleophilic sulfinate ions from vinyl sulfones, opening a new pathway for synthesizing other sulfone derivatives. organic-chemistry.org Exploring this reactivity with hexyl vinyl sulfone could yield novel sulfones and sulfonamides. organic-chemistry.org

Cycloaddition Reactions: While vinyl sulfones are known to participate in cycloadditions, a systematic exploration of their reactivity with a broader range of dienes and dipoles could lead to the discovery of new heterocyclic compounds with potential biological activity. scispace.com

Advancement in Functional Polymeric Materials Through Vinyl Sulfone Integration

The integration of vinyl sulfone functionalities into polymer backbones is a powerful strategy for creating advanced materials with tailored properties. The thiol-Michael addition reaction involving vinyl sulfones is a "click" chemistry process that allows for the efficient formation of uniform polymer networks. nih.gov The incorporation of hexyl vinyl sulfone as a monomer or functional group offers a unique opportunity to control material properties due to its specific alkyl chain length.

Future research in this area will likely focus on:

Tunable Thermomechanical Properties: The hexyl group can be used to fine-tune the hydrophobicity, flexibility, and glass transition temperature (Tg) of polymers. Research has shown that thiol-vinyl sulfone networks can exhibit significantly improved glass transition temperatures compared to analogous thiol-acrylate systems. nih.gov By systematically varying the concentration of hexyl vinyl sulfone, new polymers with precisely controlled mechanical and thermal properties can be designed for applications ranging from specialty coatings to biomedical devices.

Hydrogel Development: Vinyl sulfone-functionalized polymers are excellent candidates for forming hydrogels through crosslinking with dithiol molecules like dithiothreitol (B142953) (DTT) or polyethylene (B3416737) glycol (HS-PEG-SH). nih.govrsc.org The hexyl group could modulate the swelling behavior and mechanical strength of these hydrogels, making them suitable for applications in tissue engineering and controlled drug release. rsc.org

Functional Nanoparticles: The synthesis of amphiphilic block copolymers containing vinyl sulfone moieties allows for the creation of functional nanoparticles. nih.govqub.ac.uk These nanoparticles can be surface-functionalized by conjugating targeting ligands, such as antibodies or peptides, via the vinyl sulfone group. nih.govqub.ac.uk Future work could explore the use of hexyl vinyl sulfone-containing polymers to create nanoparticles with enhanced stability and specific cell-membrane interactions.

| Polymer Type | Role of Hexyl Vinyl Sulfone | Key Properties | Emerging Opportunities |

|---|---|---|---|

| Crosslinked Thiol-Ene Networks | Monomer/Crosslinker | High glass transition temp, uniform network structure nih.gov | High-performance thermosets, adhesives |

| Functional Hydrogels | Pendant functional group for crosslinking | Tunable mechanical strength, controlled swelling rsc.org | Scaffolds for tissue engineering, drug delivery systems nih.gov |

| Amphiphilic Block Copolymers | Functional block for nanoparticle surface | Creates reactive surface for bioconjugation nih.gov | Targeted drug delivery nanoparticles, diagnostic imaging agents qub.ac.uk |

| Modified Biopolymers (e.g., Silk) | Chemical modifier | Introduces bioorthogonal reactivity nih.gov | Dynamic biomaterials for 3D cell culture systems |

Development of Novel Analytical and Spectroscopic Tools Utilizing Vinyl Sulfone Moieties

The selective reactivity of the vinyl sulfone group, particularly towards the thiol groups of cysteine residues in proteins, makes it an invaluable tool in chemical biology and proteomics. scispace.comresearchgate.net Hexyl vinyl sulfone can be envisioned as a scaffold for a new generation of analytical probes and spectroscopic tools with tailored properties.

Future opportunities in this domain include:

Activity-Based Protein Profiling (ABPP): Designing hexyl vinyl sulfone-based probes that carry reporter tags (e.g., biotin (B1667282) or a fluorophore) would enable the specific labeling and identification of active enzymes, such as cysteine proteases or deubiquitinating enzymes, directly in complex biological systems. researchgate.net The hexyl chain could enhance cell permeability or direct the probe to specific subcellular compartments.

Bioconjugation and Labeling: The vinyl sulfone group provides a reliable handle for covalently linking molecules to proteins or surfaces under mild, physiological conditions. acs.org Hexyl vinyl sulfone derivatives could be used to immobilize proteins on microarrays or to create neoglycoproteins for studying lectin-carbohydrate interactions, where the hexyl group might serve as a spacer or influence binding affinity. acs.org

Selective Chemical Probes: The reactivity of vinyl sulfones can be tuned, allowing for the design of probes that are highly selective for specific protein targets. researchgate.net Future research could focus on creating hexyl vinyl sulfone-based covalent inhibitors for therapeutic targets, where the hexyl group contributes to binding affinity and specificity within a hydrophobic pocket of the target protein. tandfonline.com

Synergistic Integration with Advanced Chemical Technologies

The full potential of hexyl vinyl sulfone will be realized through its integration with other cutting-edge technologies. This synergy promises to accelerate discovery and create novel systems with unprecedented functionality.

Key areas for integration include:

Flow Chemistry and Automated Synthesis: Green synthetic methods, such as electrochemical and photochemical reactions, are highly amenable to continuous flow processing. Integrating these syntheses into automated platforms could enable the rapid, on-demand production of a library of hexyl vinyl sulfone derivatives for high-throughput screening in drug discovery or materials science.

Computational Chemistry and Machine Learning: In silico modeling can predict the reactivity of hexyl vinyl sulfone in new chemical transformations and guide the design of functional polymers or therapeutic agents. mdpi.com Machine learning algorithms could be trained to predict the properties of materials incorporating this monomer, accelerating the development of new functional polymers.

Advanced Manufacturing: Functional polymers derived from hexyl vinyl sulfone could serve as novel resins for advanced manufacturing techniques like 3D printing. This would allow for the fabrication of bespoke biomedical implants or soft robotic components with precisely defined chemical and mechanical properties.

"Click" Chemistry Platforms: The reliable thiol-ene reaction of vinyl sulfones positions them as key components in modular "click" chemistry platforms. nih.gov Hexyl vinyl sulfone can be used as a versatile linker to assemble complex molecular architectures, from targeted drug-conjugates to multi-functional surface coatings, by simply clicking different thiol-containing modules together.

Q & A

Basic: What are the established synthetic routes for hexyl vinyl sulfone, and how do reaction conditions influence yield?

Methodological Answer:

Hexyl vinyl sulfone is commonly synthesized via 1,2-elimination reactions. For example, oxidation of hexyl mercaptan (HS-C6H13) with sulfonating agents like SO₂ derivatives forms intermediate sulfinates, which undergo elimination under basic conditions (e.g., DBU) to yield the vinyl sulfone . Key variables include:

- Oxidant selection : mCPBA (meta-chloroperbenzoic acid) achieves 99% conversion efficiency in sulfonation steps .

- Base optimization : DBU (1,8-diazabicycloundec-7-ene) enhances elimination kinetics, achieving 97% yield .

- Temperature control : Elevated temperatures (>60°C) shift equilibrium toward the thermodynamically stable α,β-unsaturated isomer .

Basic: How does hexyl vinyl sulfone’s stability vary under different experimental conditions?

Methodological Answer:

Stability is pH- and solvent-dependent:

- Acidic conditions : Protonation of the sulfone group reduces electrophilicity, slowing nucleophilic addition reactions.

- Basic conditions : Accelerates hydrolysis; use buffered solutions (pH 7–8) for aqueous experiments .

- Thermal stability : At 25°C, the equilibrium ratio between α,β- and β,γ-unsaturated isomers is 99:1, favoring the α,β-form . Monitor via NMR or HPLC to track isomerization.

Basic: What are the primary applications of hexyl vinyl sulfone in material science?

Methodological Answer:

Its electrophilic vinyl sulfone group enables covalent bonding with nucleophiles (e.g., thiols, amines):

- Polymer functionalization : Graft hexyl chains onto PEG for drug delivery systems, leveraging its water solubility and biocompatibility .

- Reactive dyes : Acts as a crosslinker in textile dyes via SN2 reactions with cellulose hydroxyl groups . Optimize dye fixation using pH 10–11 and 60–80°C .

Advanced: How can hexyl vinyl sulfone be used to study enzyme inhibition mechanisms?

Methodological Answer:

Hexyl vinyl sulfone derivatives inhibit cysteine proteases (e.g., cathepsins) through covalent modification of active-site thiols:

- Kinetic assays : Pre-incubate the enzyme with sulfone derivatives (0.1–10 µM) and measure residual activity via fluorogenic substrates .

- Structural analysis : X-ray crystallography confirms sulfone-thiol adduct formation at the catalytic cysteine residue .

- Selectivity screening : Compare IC₅₀ values across protease families to identify off-target effects .

Advanced: What experimental strategies resolve contradictions in reported sulfone reactivity data?

Methodological Answer:

Discrepancies often arise from solvent polarity or competing reaction pathways:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic additions, while nonpolar solvents favor elimination .

- Competing mechanisms : Use kinetic isotope effects (KIE) to distinguish between radical vs. ionic pathways in sulfone-mediated reactions .

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates .

Advanced: How can computational modeling optimize hexyl vinyl sulfone’s use in drug design?

Methodological Answer:

- Docking simulations : Predict binding affinities to target proteins (e.g., cathepsins) using software like AutoDock Vina .

- QSPR models : Correlate sulfone substituent effects (e.g., hexyl chain length) with bioavailability using Hammett constants .

- MD simulations : Assess conformational stability of sulfone-PEG conjugates in physiological conditions .

Advanced: What analytical techniques validate sulfone purity and structural integrity?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies isomers; GC-MS identifies volatile byproducts .

- Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for vinyl protons) confirms regiochemistry; FTIR verifies sulfone S=O stretches (1150–1300 cm⁻¹) .

- Elemental analysis : Match experimental C/H/S ratios to theoretical values (error <0.3%) .

Advanced: How to design a kinetic study for sulfone-mediated bioconjugation?

Methodological Answer:

- Pseudo-first-order conditions : Use excess nucleophile (e.g., glutathione) and track sulfone depletion via UV-Vis .

- Rate constants : Calculate from linear regression of ln([sulfone]₀/[sulfone]ₜ) vs. time .

- Activation parameters : Perform Eyring analysis at multiple temperatures to determine ΔH‡ and ΔS‡ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.